REACTION_CXSMILES
|
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:9][O:10][C:11](=[O:21])[C:12]1[CH:17]=[C:16]([OH:18])[C:15]([OH:19])=[C:14]([OH:20])[CH:13]=1.C(=O)([O-])[O-].[Na+].[Na+].[I-].[K+]>CC(C)=O.O>[CH3:9][O:10][C:11](=[O:21])[C:12]1[CH:13]=[C:14]([O:20][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[C:15]([O:19][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[C:16]([O:18][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:17]=1 |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
105 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
18.4 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=C(C(=C1)O)O)O)=O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After a further 20 hours at reflux
|
Duration
|
20 h
|
Type
|
EXTRACTION
|
Details
|
the mixture is then extracted with ether
|
Type
|
CUSTOM
|
Details
|
is removed by distillation
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallised from hexane/ethyl acetate
|
Name
|
|
Type
|
|
Smiles
|
COC(C1=CC(=C(C(=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |